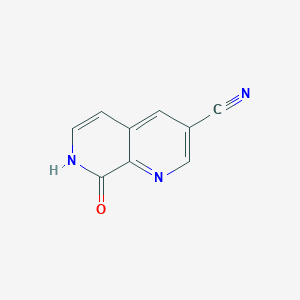

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5N3O |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-4-6-3-7-1-2-11-9(13)8(7)12-5-6/h1-3,5H,(H,11,13) |

InChI Key |

RHEVUZNPQZABFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=NC=C(C=C21)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aminopyridine Derivatives with Nitrile-Containing Precursors

The formation of the 1,7-naphthyridine core often begins with aminopyridine derivatives. In a procedure adapted from 1,8-naphthyridine syntheses , 2-aminopyridine undergoes condensation with diethyl ethoxy methylene malonate under thermal conditions (120–130°C, 2 h) to form an enamine intermediate. Subsequent cyclization in diphenyl ether at 240–250°C yields the naphthyridine skeleton. To introduce the cyano group at position 3, malonate derivatives pre-functionalized with nitrile groups are employed. For example, substituting diethyl ethoxy methylene malonate with cyanoacetylene derivatives facilitates direct incorporation of the nitrile during cyclization .

Key Conditions :

-

Solvent: Diphenyl ether

-

Temperature: 240–250°C

-

Yield: 60–75% (based on analogous 1,8-naphthyridine syntheses)

Nucleophilic Substitution of Halogenated Intermediates

Chlorinated naphthyridine intermediates serve as versatile precursors for cyanation. As demonstrated in the synthesis of 3-chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile , chloro substituents at position 3 undergo nucleophilic displacement. Treating 3-chloro-8-oxo-7,8-dihydro-1,7-naphthyridine with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 h replaces chlorine with a cyano group . Copper(I) iodide catalyzes the reaction, enhancing efficiency.

Optimized Protocol :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KCN (2 eq), CuI | DMF | 80°C | 12 h | 68% |

Oxidation of 7,8-Dihydro-1,7-naphthyridine Alcohols

The oxo group at position 8 is introduced via oxidation of secondary alcohols. Starting from 7,8-dihydro-1,7-naphthyridin-8-ol, treatment with Jones reagent (CrO3 in H2SO4) at 0°C for 1 h quantitatively oxidizes the alcohol to the ketone . Alternatively, milder conditions using Dess-Martin periodinane in dichloromethane (25°C, 2 h) achieve 85–90% yields while preserving acid-sensitive nitriles.

Oxidation Comparison :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones reagent | H2O/Acetone | 0°C | 95% |

| Dess-Martin | CH2Cl2 | 25°C | 88% |

Palladium-Catalyzed Cyanation of Aryl Halides

For halogenated precursors, palladium-mediated cyanation offers regioselective nitrile installation. Aryl bromides or iodides at position 3 react with zinc cyanide (Zn(CN)2) in the presence of Pd(PPh3)4 (5 mol%) and tetrabutylammonium bromide (TBAB) in DMF at 100°C . This method avoids harsh cyanide salts and improves functional group tolerance.

Representative Reaction :

-

Substrate: 3-Bromo-8-oxo-7,8-dihydro-1,7-naphthyridine

-

Reagents: Zn(CN)2 (1.2 eq), Pd(PPh3)4, TBAB

-

Conditions: DMF, 100°C, 6 h

-

Yield: 72%

One-Pot Tandem Cyclization-Cyanation

Integrating cyclization and cyanation streamlines synthesis. A one-pot procedure combines 2-aminonicotinaldehyde with cyanoacetamide in acetic acid under microwave irradiation (150°C, 20 min). The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to form the naphthyridine core with concurrent nitrile incorporation .

Microwave-Assisted Synthesis :

| Component | Quantity | Role |

|---|---|---|

| 2-Aminonicotinaldehyde | 1 eq | Cyclization precursor |

| Cyanoacetamide | 1.2 eq | Nitrile source |

| Acetic acid | Solvent | Catalyst |

| Microwave | 150°C | 20 min |

| Yield | 65% |

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxo group, leading to the formation of different reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is characterized by several key activities:

- Antimicrobial Activity : Compounds derived from naphthyridine structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,8-naphthyridine have been reported to exhibit potent activity against drug-resistant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Antitumor Activity : Research indicates that certain naphthyridine derivatives possess cytotoxic effects against various cancer cell lines. A study noted that modifications at specific positions on the naphthyridine structure could enhance antitumor efficacy . The introduction of substituents like the 2-thiazolyl group at the N-1 position has been particularly effective.

- Antihistaminic Effects : In vivo studies have demonstrated that some derivatives can act as antihistaminic agents, providing bronchorelaxation in models such as guinea pig trachea . Molecular docking studies have elucidated the binding interactions of these compounds with histamine receptors.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key derivatives of naphthyridine carbonitriles:

Key Observations:

- Substituent Effects : The oxo group at C8 in the target compound enhances hydrogen bonding, critical for binding in kinase inhibitors, whereas chloro or fluoro substituents (e.g., ) improve electrophilicity for nucleophilic substitution reactions.

- Saturation : Hexahydro derivatives (e.g., ) exhibit higher solubility but reduced aromaticity, limiting π-π stacking interactions compared to dihydro analogs.

- Positional Isomerism : 1,7-naphthyridine derivatives (e.g., ) differ from 1,8-naphthyridines (e.g., ) in ring connectivity, altering electronic distribution and biological target specificity.

Biochemical Implications

Biological Activity

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. It possesses a bicyclic structure with significant biological potential due to its unique chemical properties, primarily influenced by the presence of an oxo group (C=O) and a carbonitrile group (C≡N). This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H6N4O

- Molecular Weight : 202.18 g/mol

- Structural Features : The compound features a bicyclic structure that includes nitrogen atoms, enhancing its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

-

Anticancer Activity :

- Preliminary studies suggest that this compound may have potential in oncology. Its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from naphthyridine scaffolds have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) .

- The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

-

Antimicrobial Properties :

- Compounds within the naphthyridine class have been noted for their antimicrobial activities. This compound may exhibit similar properties, potentially useful against various pathogens .

- Antiparasitic Activity :

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Metal Cation Sequestration : Similar compounds have demonstrated activity through the chelation of divalent metal cations, which is crucial for their antiparasitic effects .

- Oxidative Stress Induction : The generation of ROS is believed to play a significant role in its anticancer activity by inducing DNA damage and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of naphthyridine derivatives. Key observations include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1,8-Naphthyridine | Two nitrogen atoms in the ring | Antimicrobial, anticancer |

| 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles | Alkylamino substituents | Selective kinase inhibitors |

| 2-Oxo-[1,8]naphthyridine | Contains an oxo group at position 2 | Antibacterial |

The unique arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives:

- Anticancer Studies :

- Antiparasitic Research :

Q & A

Q. What are the recommended synthetic routes for 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile?

Methodological Answer: The compound can be synthesized via hydrolysis of its carbonitrile precursor under acidic or alkaline conditions. For example:

Q. Key Considerations :

Q. How can the structural purity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anticancer applications?

Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., chloro, methyl) at positions 2, 4, or 6 to modulate electronic effects .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF7) using MTT assays .

- Computational Modeling : Perform molecular docking to predict interactions with targets like topoisomerases .

Q. Example SAR Findings :

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Purity : Use orthogonal methods (e.g., NMR + HPLC) to rule out impurities .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Case Study :

Discrepancies in IC₅₀ values for MCF7 cells may arise from differences in cell culture protocols or compound batch variability .

Q. What experimental designs optimize synthetic yield for scaled production?

Methodological Answer :

Q. Example Optimization Table :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–130°C | 110°C |

| Reaction Time | 2–8 hours | 5 hours |

| Catalyst (H₂SO₄) | 5–15% v/v | 10% |

Q. Which computational approaches predict target interactions for mechanistic studies?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or DNA helicases .

- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

- QSAR Modeling : Corrogate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Key Insight :

The naphthyridine core’s planarity favors intercalation into DNA, as shown by docking scores (<-8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.